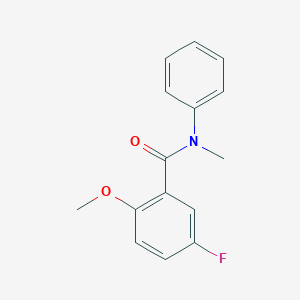
5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzoic acid and N-methyl-N-phenylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 5-fluoro-2-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of N-methyl-N-phenylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-fluoro-2-formyl-N-methyl-N-phenylbenzamide, while reduction of the carbonyl group can produce 5-fluoro-2-methoxy-N-methyl-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but with a bromine atom instead of a methoxy group.
N-(4-(2,2-Dicyano-1-hydroxyethenyl)benzyl)-5-fluoro-2-methoxybenzamide: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(12-6-4-3-5-7-12)15(18)13-10-11(16)8-9-14(13)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXFXOUAZVGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
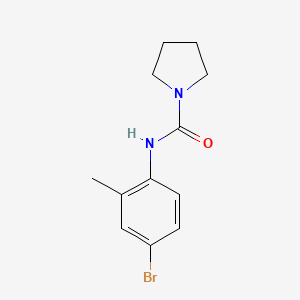
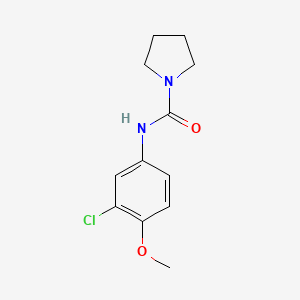
![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
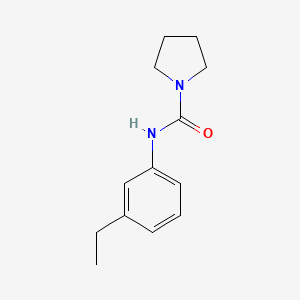
![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)
![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)
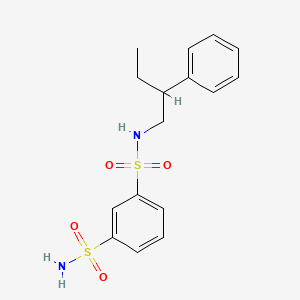
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
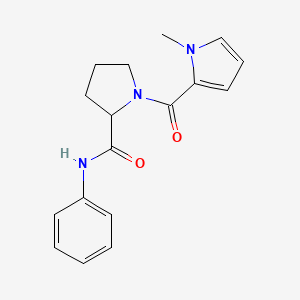
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
